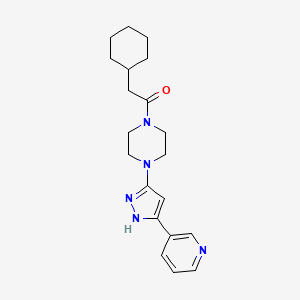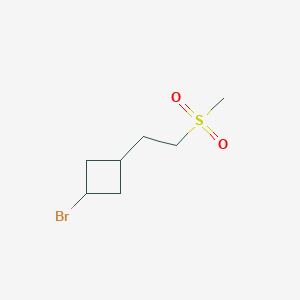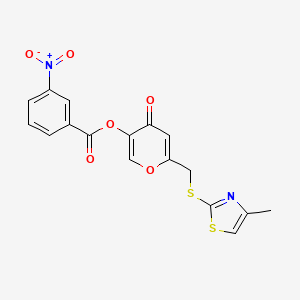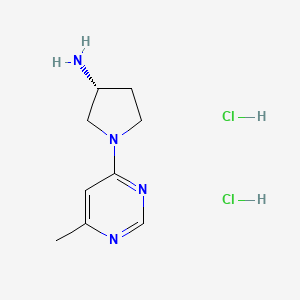
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone is not fully understood. However, it has been suggested that it may act as a partial agonist or antagonist at certain receptors, depending on the specific receptor and cellular context. Further studies are needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone can affect various biochemical and physiological processes. For example, it has been shown to modulate the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone in laboratory experiments is its potential selectivity for certain receptors. This can allow researchers to study the specific role of these receptors in various biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone. One direction could be to further investigate its mechanism of action and its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction could be to study its effects on other physiological processes, such as inflammation or immune function. Additionally, further studies could be done to optimize its selectivity and potency for specific receptors.
Synthesis Methods
The synthesis of 2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone involves the reaction of cyclohexylamine with 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, followed by the addition of piperazine and acetic anhydride. The resulting compound has been characterized by various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone has potential applications in scientific research as a tool for studying various biological processes. It has been shown to have affinity for certain receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a potential candidate for studying the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
2-cyclohexyl-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c26-20(13-16-5-2-1-3-6-16)25-11-9-24(10-12-25)19-14-18(22-23-19)17-7-4-8-21-15-17/h4,7-8,14-16H,1-3,5-6,9-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGGXTHNSYBCNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)




![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)